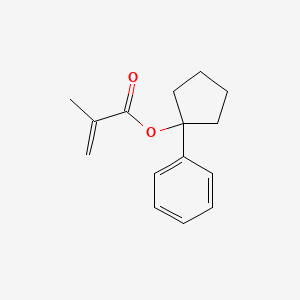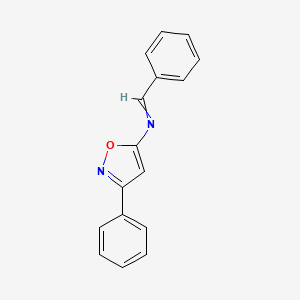amine](/img/structure/B11746249.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 4, and a phenylethylamine moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine, such as 2-phenylethylamine . The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. Common solvents used in this synthesis include dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability .
化学反应分析
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
作用机制
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical reactions .
相似化合物的比较
Similar Compounds
Pyrazoline: A reduced form of pyrazole with similar structural features but different reactivity and biological activity.
Pyrazolidine: Another reduced form of pyrazole, lacking aromaticity and exhibiting distinct chemical properties.
Pyrazolone: An oxidized form of pyrazole with unique pharmacological properties.
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrazole and phenylethylamine moieties enhances its potential for diverse applications in various fields .
属性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H19N3/c1-12-14(11-17(2)16-12)10-15-9-8-13-6-4-3-5-7-13/h3-7,11,15H,8-10H2,1-2H3 |
InChI 键 |
FFOSCTDFBZWIQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNCCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746167.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746172.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746175.png)

![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746181.png)



![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11746189.png)
![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746193.png)


![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11746232.png)

